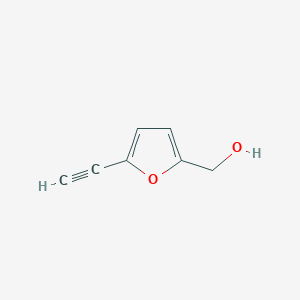
4-(2,4-Difluorophenyl)piperidin-4-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenyl)piperidin-4-OL hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO and a molecular weight of 249.68 g/mol . This compound is known for its unique molecular structure, which includes a piperidine ring substituted with a 2,4-difluorophenyl group and a hydroxyl group at the 4-position. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-(2,4-Difluorophenyl)piperidin-4-OL hydrochloride typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine, followed by reduction and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane and reducing agents like lithium aluminum hydride. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and development needs .
Análisis De Reacciones Químicas
4-(2,4-Difluorophenyl)piperidin-4-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(2,4-Difluorophenyl)piperidin-4-OL hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of receptor-ligand interactions and as a tool for investigating biological pathways.
Medicine: It is employed in the development of new therapeutic agents, particularly in the treatment of neurological disorders and psychiatric conditions
Mecanismo De Acción
The mechanism of action of 4-(2,4-Difluorophenyl)piperidin-4-OL hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an antagonist or agonist at certain receptors, thereby affecting neurotransmission and cellular signaling .
Comparación Con Compuestos Similares
4-(2,4-Difluorophenyl)piperidin-4-OL hydrochloride can be compared with other similar compounds, such as:
4-(2,4-Difluorobenzoyl)piperidine hydrochloride: This compound is an intermediate in the synthesis of antipsychotic drugs like risperidone.
4-(Difluoromethyl)piperidin-4-ol hydrochloride: Another related compound with similar structural features but different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group, which confer distinct reactivity and biological activity.
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11;/h1-2,7,14-15H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNBEMKPRVYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(C=C(C=C2)F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(2,4-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B8245153.png)










